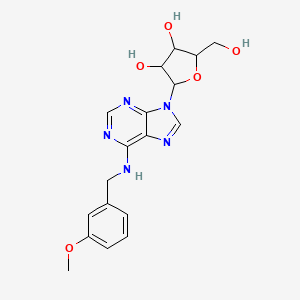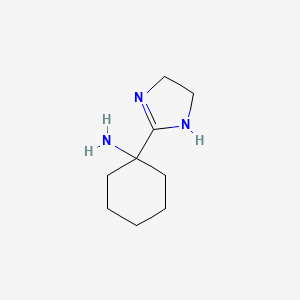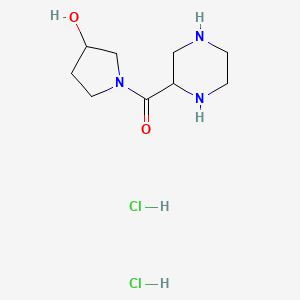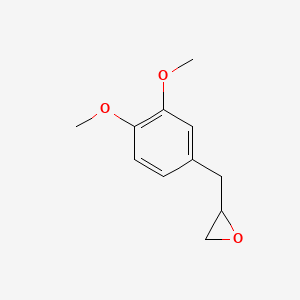
2,6-Dichloro-3-methyl-4-nitropyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-3-methyl-4-nitropyridine 1-oxide is a heterocyclic compound that belongs to the class of nitropyridines. This compound is characterized by the presence of two chlorine atoms, a methyl group, and a nitro group attached to a pyridine ring, with an additional oxygen atom bonded to the nitrogen atom in the ring. It is known for its applications in various fields, including organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-methyl-4-nitropyridine 1-oxide typically involves the oxidation of 2,6-dichloropyridine to form the pyridine N-oxide derivative. This intermediate is then subjected to nitration to introduce the nitro group at the 4-position. The reaction conditions for these steps are generally mild, ensuring high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to optimize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-3-methyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other substituents, allowing for the synthesis of a wide range of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and nitric acid for oxidation reactions.
Reducing agents: Such as sodium borohydride and hydrogen gas for reduction reactions.
Nucleophiles: Such as amines and thiols for substitution reactions
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
2,6-Dichloro-3-methyl-4-nitropyridine 1-oxide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-3-methyl-4-nitropyridine 1-oxide involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The chlorine atoms and the pyridine ring can also engage in interactions with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloro-3-nitropyridine: Similar in structure but lacks the methyl group and the N-oxide functionality.
2-Methyl-4-nitropyridine N-oxide: Similar but with different positions of the nitro and methyl groups.
4-Nitro-2-picoline N-oxide: Another related compound with a different substitution pattern.
Uniqueness
2,6-Dichloro-3-methyl-4-nitropyridine 1-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and nitro groups, along with the N-oxide functionality, makes it a versatile intermediate for various synthetic applications .
Propiedades
Fórmula molecular |
C6H4Cl2N2O3 |
|---|---|
Peso molecular |
223.01 g/mol |
Nombre IUPAC |
2,6-dichloro-3-methyl-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H4Cl2N2O3/c1-3-4(10(12)13)2-5(7)9(11)6(3)8/h2H,1H3 |
Clave InChI |
JHWWSJKBUXCQGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C([N+](=C(C=C1[N+](=O)[O-])Cl)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (2R,4R)-4-{[(benzyloxy)carbonyl]amino}pyrrolidine-2-carboxylate hydrochloride](/img/structure/B13649210.png)


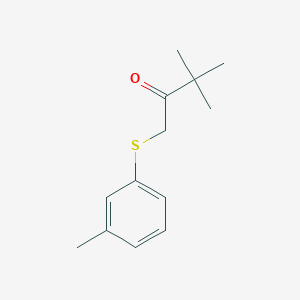
![7-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13649238.png)
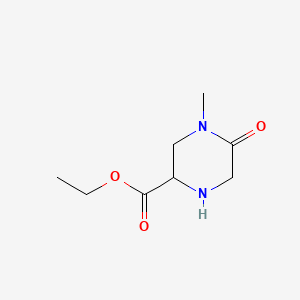

![4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B13649265.png)
